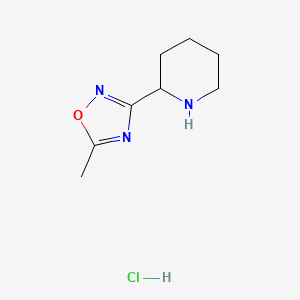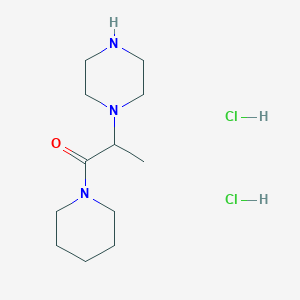
2-(Piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one dihydrochloride
Vue d'ensemble
Description
2-(Piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one dihydrochloride (2PPD) is an organic compound derived from 1-(piperidin-1-yl)propan-1-one, a hydrochloride salt of piperazine. It is a white crystalline solid with a melting point of 130-132°C, and is soluble in water and alcohol. 2PPD is used in many scientific research applications, including drug discovery, drug metabolism, and biochemistry. It is also used as a solvent for organic synthesis and as an intermediate in the production of pharmaceuticals and other organic compounds.
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
A novel series of derivatives, including structures related to 2-(Piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one dihydrochloride, have been synthesized and evaluated for their pharmacological activities. For instance, compounds with modifications on the piperazine and piperidine moieties have been tested for antiarrhythmic, antihypertensive, and anticonvulsant activities. These studies aim to identify compounds with potential therapeutic applications by exploring their biological activities and establishing structure-activity relationships (Malawska et al., 2002), (Rybka et al., 2017).
Anticancer Potential
Certain derivatives have been identified for their selective toxicity against cancer cells, with studies exploring their utility as novel anti-cancer agents. For example, HUHS190, a metabolite of naftopidil, exhibited selective toxicity towards cancer cells, highlighting its potential as an anti-bladder cancer drug without significant side effects (Shimizu et al., 2019).
Antileishmanial Activity
Research into novel 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents has shown significant antileishmanial activity, indicating the potential of such derivatives in treating Leishmania infections. The structural modifications on these compounds significantly influence their biological activity, with some derivatives demonstrating very good activity against promastigote and amastigote forms of Leishmania major (Tahghighi et al., 2011).
Propriétés
IUPAC Name |
2-piperazin-1-yl-1-piperidin-1-ylpropan-1-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O.2ClH/c1-11(14-9-5-13-6-10-14)12(16)15-7-3-2-4-8-15;;/h11,13H,2-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYATEBOOMTIJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



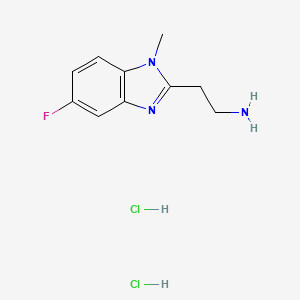

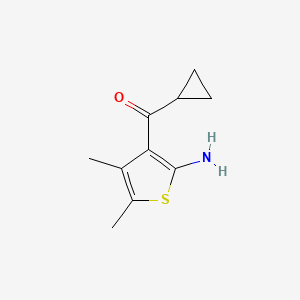
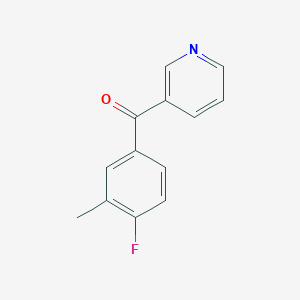
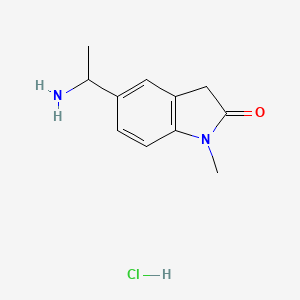
![[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1522860.png)





![Tert-butyl 4-[3-(ethylamino)butanoyl]piperazine-1-carboxylate](/img/structure/B1522867.png)
![ethyl 5-(chloromethyl)-2-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1522868.png)
